molecular formula C19H20N4O4 B2468403 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea CAS No. 877641-11-7

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea

Cat. No. B2468403
CAS RN: 877641-11-7
M. Wt: 368.393
InChI Key: OWTDJFDLZQNNKI-UHFFFAOYSA-N
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Description

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
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Scientific Research Applications

Novel Urea Derivatives as Redox Systems

Research conducted by Weiss and Reichel (2000) presented novel urea derivatives as two-step redox systems, underscoring their potential in electrochemical applications. These compounds exhibit reversible oxidation to radical cations at negative potentials, suggesting their use in developing new materials for energy storage and conversion technologies (Weiss & Reichel, 2000).

Transformations of Pyridiniums Derived from Amino-alcohols

Katritzky et al. (1981) explored the transformations of pyridiniums derived from amino-alcohols, leading to novel ring closures. This work opens pathways for synthesizing heterocyclic compounds with potential applications in medicinal chemistry and drug design (Katritzky et al., 1981).

Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

Piccoli et al. (2012) investigated the role of Orexin-1 receptor mechanisms in compulsive food consumption, indicating the therapeutic potential of urea derivatives in addressing eating disorders. Their study provides a foundation for developing treatments targeting orexin receptors to manage binge eating and possibly other compulsive behaviors (Piccoli et al., 2012).

Dihydrouracil Analogs and Biginelli Hybrids

Bukhari et al. (2022) presented a novel method for synthesizing dihydrouracils, utilizing Biginelli hybrids. This research contributes to the field of nucleic acid chemistry, offering new avenues for creating bioactive molecules and potential therapeutic agents (Bukhari et al., 2022).

Antioxidant Activities of Coumarin Substituted Heterocyclic Compound

Abd-Almonuim et al. (2020) explored the antioxidant activities of a coumarin-substituted heterocyclic compound, highlighting the potential of such compounds in combating oxidative stress-related diseases. Their findings suggest that urea derivatives could be valuable in developing new antioxidants (Abd-Almonuim et al., 2020).

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-12-4-5-20-17(8-12)22-19(25)21-13-9-18(24)23(11-13)14-2-3-15-16(10-14)27-7-6-26-15/h2-5,8,10,13H,6-7,9,11H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTDJFDLZQNNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea

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